N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a spirocyclic 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a thiophen-2-yl group and a thioether-linked acetamide side chain. The compound’s molecular formula is C₂₂H₁₇ClFN₃OS₂ (exact mass: 463.05 g/mol), with a complex architecture that combines spirocyclic rigidity, aromatic heterocycles (thiophene), and halogenated aryl groups (3-chloro-4-fluorophenyl) .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3OS2/c22-15-12-14(7-8-16(15)23)24-18(27)13-29-20-19(17-6-5-11-28-17)25-21(26-20)9-3-1-2-4-10-21/h5-8,11-12H,1-4,9-10,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSURSVIJZJITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structural characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClFNS₂ |
| Molecular Weight | 352.86 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-{(3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio}acetamide |
| LogP | 4.8625 |
| Polar Surface Area | 26.48 Ų |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. A study demonstrated that the incorporation of the 3-chloro-4-fluorophenyl moiety enhances the inhibitory effects against various pathogens, including Agaricus bisporus tyrosinase . This suggests potential applications in treating infections caused by resistant strains.
Cytotoxicity and Antitumor Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds with a thiophene ring have been reported to induce apoptosis in various cancer cells, indicating that this compound may also possess similar antitumor activity .
The proposed mechanism of action involves the inhibition of specific enzymes linked to pathogenicity and tumor growth. The presence of the thiophene and diazaspiro groups is believed to facilitate interactions with target proteins involved in these processes, potentially disrupting their function and leading to cell death or reduced virulence.
Study on Tyrosinase Inhibition
A recent study focused on the inhibition of tyrosinase by compounds containing the 3-chloro-4-fluorophenyl fragment. The results indicated that modifications to this fragment significantly enhance inhibitory potency against tyrosinase from Agaricus bisporus. The docking analysis revealed favorable interactions between the compound and the enzyme's active site, suggesting a promising avenue for further development in skin-related disorders and pigmentation issues .
Anticancer Activity Assessment
In another investigation, derivatives of similar structures were tested against several cancer cell lines. The results showed that certain compounds led to a significant reduction in cell viability at micromolar concentrations. This highlights the potential of this compound as an anticancer agent worth exploring in preclinical models .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Spirocyclic vs.
- Halogenation Patterns : The 3-chloro-4-fluorophenyl group in the target compound may improve lipid solubility and metabolic stability relative to dichlorophenyl or trifluoromethyl substituents in analogues .
- Heterocyclic Variations : Replacing thiophene with thiazole (as in ) alters electron density and hydrogen-bonding capacity, impacting reactivity and bioavailability.
Physicochemical and Spectroscopic Comparisons
NMR Profiling
highlights NMR as a critical tool for comparing substituent effects in acetamide derivatives. For the target compound:
- Region-Specific Shifts : The thiophen-2-yl group would produce distinct aromatic proton shifts (δ 6.8–7.5 ppm), differing from thiazole-based analogues (δ 7.2–8.1 ppm) due to sulfur’s electron-donating effects .
- Spirocyclic Environment: The diazaspiro core may cause upfield shifts in adjacent protons due to restricted rotation, a feature absent in non-spiro systems like flutolanil .
Crystallographic Data
- Hydrogen Bonding : The target compound’s thioether and amide groups likely form intermolecular N–H···S or N–H···O bonds, analogous to the R₂²(8) motifs observed in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .
- Packing Efficiency : The spirocyclic core may reduce crystal symmetry compared to linear acetamides, affecting solubility and melting point .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
